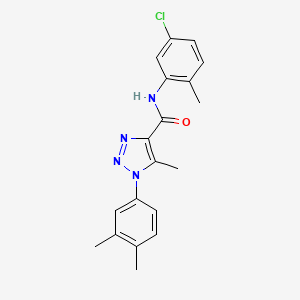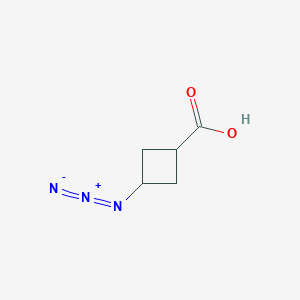
cis-3-Carboxycyclobutyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of azides, including cis-3-Carboxycyclobutyl azide, is unique. The azide ion (N3-) is a lean, mean, nitrogen-tipped missile that delivers its payload onto carbon quickly, efficiently, and without significant side reactions . This makes it extremely useful for forming C-N bonds in nucleophilic substitution reactions .Chemical Reactions Analysis
Azides are highly reactive and versatile chemicals commonly used in both chemical synthesis and biomedical research applications . They can undergo various types of synthetic conversions . For instance, organic azides can be reduced to primary amines, liberating N2 in the process .Physical And Chemical Properties Analysis
Azides are especially sensitive to violent decomposition from external energy sources such as light, heat, friction, and pressure . The stability of an organic azide is dependent upon its chemical structure . Azides are also extremely good nucleophiles, more nucleophilic than any amine .Scientific Research Applications
Novel Design Strategies in Anticancer Platinum Complexes
Research in bioinorganic chemistry, particularly around anticancer platinum complexes like cisplatin, has been driven by the success of cisplatin as an anticancer drug. Efforts to develop novel anticancer platinum-based drugs focus on overcoming cisplatin's side effects and resistance issues while improving tumor selectivity. Innovative synthetic strategies and analytical approaches have been pivotal in understanding the pharmacological profiles of cisplatin and its analogs, leading to the rational design of promising anticancer platinum coordination compounds (Galanski, Jakupec, & Keppler, 2005).
Enantioselective Azadiene Diels-Alder Reactions
The development of highly enantioselective, N-heterocyclic carbene (NHC)-catalyzed aza-Diels-Alder reactions represents a significant advancement in synthetic chemistry. These reactions produce enantiomerically pure cis-3,4-disubstituted dihydropyridinone products, highlighting the potential for creating complex molecules with high stereocontrol. Such methodologies could be applicable in the synthesis of pharmaceuticals and other biologically active molecules (He, Struble, & Bode, 2006).
Cisplatin in Cancer Therapy
Cisplatin's mode of action involves crosslinking with DNA bases, leading to DNA damage and apoptosis in cancer cells. Despite its effectiveness against various cancers, the side effects and drug resistance necessitate the development of other platinum-containing drugs and combination therapies. This underscores the ongoing research to enhance the therapeutic profiles of platinum-based anticancer drugs while minimizing adverse effects (Dasari & Tchounwou, 2014).
Synthesis of Stereosiomers and Their Applications
The synthesis of all four stereoisomers of a compound showcases the capability to create complex molecules with specific stereochemical configurations. Such synthetic methodologies are crucial for developing pharmaceuticals where the stereochemistry can significantly impact the biological activity of the molecules (Bakonyi et al., 2013).
Mechanism of Action
Safety and Hazards
Azides possess toxic properties and can be potentially explosive and shock sensitive under certain conditions . Therefore, they require precaution during preparation, storage, handling, and disposal . Exposure to small amounts of sodium azide can result in rapid breathing, restlessness, dizziness, weakness, headache, nausea, vomiting, rapid heart rate, red eyes, clear drainage from the nose, coughing, skin burns, and blisters .
Future Directions
Azides, including cis-3-Carboxycyclobutyl azide, have a wide range of applications in the field of chemical synthesis and biomedical research . They serve as “masked” amines and can be used to form C-N bonds in nucleophilic substitution reactions . Future studies may focus on the influence of the position of the azide on its functionality .
properties
IUPAC Name |
3-azidocyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-8-7-4-1-3(2-4)5(9)10/h3-4H,1-2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMANBRJAFEYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione](/img/structure/B2708002.png)
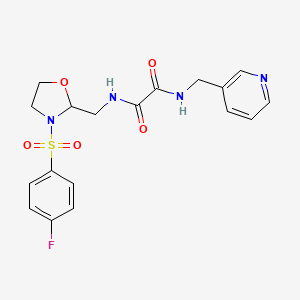
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-benzoylbenzamide](/img/structure/B2708007.png)

![2-(Benzylsulfanyl)-1-{[4-(tert-butyl)phenyl]sulfonyl}-1,4,5,6-tetrahydropyrimidine](/img/structure/B2708014.png)
![(5-Fluoro-4-methylpyridin-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2708015.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/no-structure.png)
![3-(2-bromophenoxy)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2708017.png)
![2-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2708018.png)
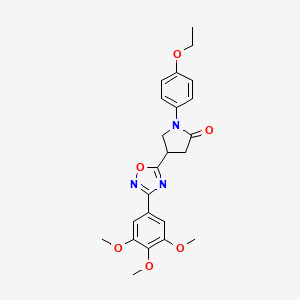
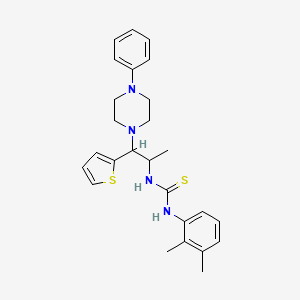
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2708021.png)
![Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate](/img/structure/B2708022.png)
